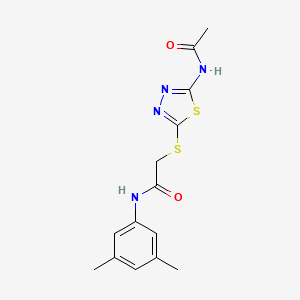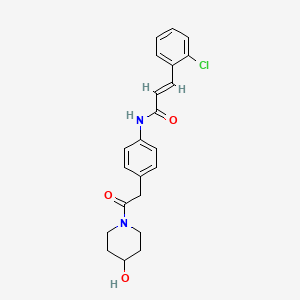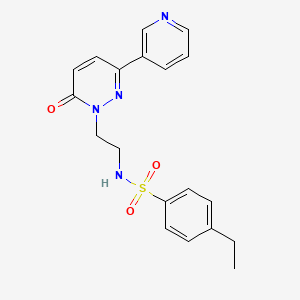
4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as EPPTB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. EPPTB has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Applications De Recherche Scientifique
Antimicrobial Activity
4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide and related compounds have demonstrated antimicrobial activity. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include this chemical structure, have been evaluated for their effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Structural and Supramolecular Analysis
Studies involving N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide have revealed insights into molecular and supramolecular structures. These studies are important for understanding the conformational and intermolecular interactions of such compounds, which can be crucial for their potential applications in various fields, including drug design and materials science (Jacobs, Chan, & O'Connor, 2013).
Anticancer Activity
Derivatives of benzenesulfonamide, including structures similar to 4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, have shown promising results in the field of cancer research. For instance, studies on novel indenopyridine derivatives with benzenesulfonamide moieties have demonstrated significant anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Ghorab & Al-Said, 2012).
Polymerization Catalysts
Compounds containing benzenesulfonamide groups have been studied for their role in catalyzing polymerization processes. Research into palladium alkyl complexes with benzenesulfonamide ligands has provided valuable insights into their potential use in the polymerization of ethylene and other olefins, which is important for industrial applications (Vela, Lief, Shen, & Jordan, 2007).
Transfer Hydrogenation Catalysts
In the field of catalysis, benzenesulfonamide derivatives have been explored for their role in transfer hydrogenation processes. Studies have focused on the synthesis of complexes bearing pyridinesulfonamide ligands, assessing their efficiency in catalyzing the transfer hydrogenation of various substrates, an important reaction in organic synthesis and industrial chemistry (Ruff, Kirby, Chan, & O'Connor, 2016).
Hydrocarbon Oxidation Catalysts
Research has also been conducted on the use of sulfonamide compounds as catalysts in the oxidation of hydrocarbons. Such studies are crucial for the development of efficient and environmentally friendly methods for transforming hydrocarbons into more valuable chemicals (Labinger, Herring, Lyon, Luinstra, Bercaw, Horváth, & Eller, 1993).
Propriétés
IUPAC Name |
4-ethyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-2-15-5-7-17(8-6-15)27(25,26)21-12-13-23-19(24)10-9-18(22-23)16-4-3-11-20-14-16/h3-11,14,21H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOCGXOTSWJQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)
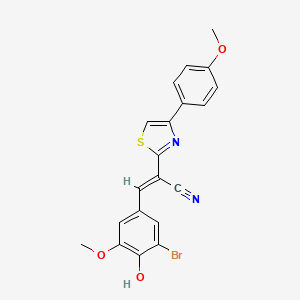
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)
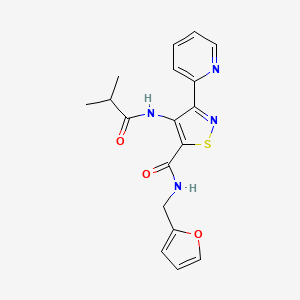
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2586873.png)
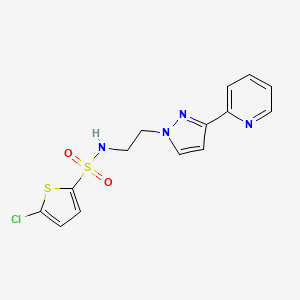



![propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride](/img/structure/B2586880.png)
![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)
